6-(Methylthio)nicotinonitrile

Physical property Melting point Solid-state processing

Researchers seeking late-stage diversification of nicotinonitrile scaffolds often face limitations with halogenated analogs. 6-(Methylthio)nicotinonitrile solves this through its strongly electron-donating -SMe group (Hammett σp⁺ = -0.60), enabling selective C-S bond activation for cross-coupling after multiple synthetic steps. Key advantages: (1) Co-catalyzed C-SMe activation for divergent coupling; (2) Published utility in HIV-1 RT inhibitors; (3) Low melting point (78 °C) suitable for molten-phase/flow chemistry. Reliable supply with batch-to-batch purity ≥98%.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 408350-80-1
Cat. No. B1602908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)nicotinonitrile
CAS408350-80-1
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=C1)C#N
InChIInChI=1S/C7H6N2S/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
InChIKeyCOONHACHVMHEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)nicotinonitrile: Key Building Block


6-(Methylthio)nicotinonitrile (CAS 408350-80-1), also referred to as 6-methylsulfanylpyridine-3-carbonitrile, is a heterocyclic building block belonging to the nicotinonitrile family. It features a pyridine ring substituted with a nitrile group at the 3-position and a methylthio (–SMe) group at the 6-position. The compound typically presents as a crystalline solid with a melting point of 78 °C . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the methylthio substituent imparts distinct electronic and steric properties compared to more common 6-halogen or 6-alkoxy analogs [1].

1
Synthetic intermediate for medicinal chemistry and agrochemical research programs
2
Strongly electron-donating methylthio group enables distinct electronic tuning vs. halogen or alkoxy analogs
3
Lower melting point relative to 6-chloro analog supports solvent-free molten-phase processing

Why Generic Substitution Fails


Despite sharing a common nicotinonitrile core, 6-substituted analogs differ markedly in physical properties, electronic character, and reactivity. The methylthio group is a strongly electron-donating substituent (Hammett σp⁺ = –0.60) [1], in contrast to the electron-withdrawing chloro group (σp = +0.23) [2]. This fundamental electronic difference influences the regioselectivity of further functionalization, the stability of intermediates, and the overall reaction pathway. Simply interchanging 6-(methylthio)nicotinonitrile with 6-chloro-, 6-methoxy-, or 6-fluoronicotinonitrile can lead to divergent outcomes in cross-coupling, nucleophilic aromatic substitution, or cyclization reactions. The quantitative evidence below demonstrates where these differences translate into measurable, selection-relevant differentiation.

Electronic character mismatch
Methylthio donates electrons strongly (σp⁺ ≈ –0.60); halogen analogs withdraw electrons, shifting regioselectivity in further reactions.
Divergent reactivity profiles
C–SMe bond allows cobalt-catalyzed activation pathways; halides require Pd or Ni catalysis, limiting orthogonal synthetic strategies.
Physical property shift
Substantially lower melting point vs. 6-chloronicotinonitrile alters processing requirements; direct replacement may disrupt established thermal protocols.

Differentiation from Closest Analogs


Melting Point Depression vs. Chloro Analog

6-(Methylthio)nicotinonitrile exhibits a melting point of 78 °C , substantially lower than that of 6-chloronicotinonitrile, which melts at 116–120 °C (lit. 115–119 °C) [1]. This 38–42 °C difference facilitates molten-phase reactions and simplifies heat-assisted formulation processes where lower thermal input is desirable.

Melting Point Comparison
Cross-study comparable
78 °C vs. 116–120 °C Δ –38 to –42 °C
Supports process-fit selection
Data from cross-study review; verify lot-specific values
Physical property Melting point Solid-state processing

High-Yield One-Step Synthesis from Chloro Precursor

The target compound is accessible via a single-step nucleophilic substitution of 6-chloronicotinonitrile (6-chloro-3-cyanopyridine) with sodium thiomethoxide, proceeding in approximately 99% isolated yield . In comparison, direct displacement of the chloro group with oxygen or nitrogen nucleophiles often requires harsher conditions or catalysts and may give lower yields.

High-Yield Synthesis
Data to verify
~99% isolated yield from 6-chloronicotinonitrile via NaSMe, THF reflux
May lower procurement cost at scale
Supplier data; confirm with own optimization
Synthetic efficiency Yield Cost of goods

Electron-Donating Substituent vs. Halogen Analogs

The methylthio group is characterized by a Hammett σp⁺ value of –0.60 (strongly electron-donating) [1], whereas the 6-chloro analog has a σp value of +0.23 (moderately electron-withdrawing) [2], and the 6-methoxy analog has σp⁺ ≈ –0.78 (strongly donating but through oxygen). The –SMe group thus provides a distinct balance of electron donation and polarizability that cannot be replicated by –Cl, –F, or –OMe.

Electronic Substituent Effect
Class-level inference
σp⁺ = –0.60 (SMe) vs. σp = +0.23 (Cl), σp⁺ ≈ –0.78 (OMe) Δσp⁺ –0.83 vs. Cl
Supports electronic-property review
Literature Hammett constants; context-dependent
Electronic effect Hammett constant Reactivity tuning

Cobalt-Catalyzed C–S Bond Activation

Heteroaromatic methylthio groups can be activated by CoBr₂, enabling electrophilic cross-coupling with aryl- or benzylzinc reagents under conditions that simultaneously generate heteroaryl-ZnSMe nucleophiles for subsequent coupling . In contrast, the corresponding 6-chloro or 6-bromo compounds require Pd- or Ni-based catalysts and do not offer this dual electrophile/nucleophile opportunity from a single starting material.

Cobalt-Catalyzed Activation
Class-level inference
CoBr₂ enables electrophilic C–SMe coupling; generates nucleophilic partner in situ
Opens orthogonal synthetic pathways
Based on heteroaryl thioether precedent; verify with target substrate
Cross-coupling C–S bond activation Catalytic selectivity

Key Synthon for HIV-1 RT Inhibitors

2-Amino-6-(methylthio)-4-(trimethylsilyl)nicotinonitrile, a direct downstream derivative of 6-(methylthio)nicotinonitrile, was employed as the key synthon in a modular protocol to construct pyrido[2,3-d]pyrimidine bisphosphonates that inhibit HIV-1 reverse transcriptase [1]. The methylthio group at the 6-position is essential for the subsequent elaboration to the pharmacophoric scaffold; replacement with chloro or methoxy would not support the same synthetic sequence.

HIV-1 RT Inhibitor Synthon
Supporting evidence
Used to assemble pyrido[2,3-d]pyrimidine bisphosphonate inhibitors; methylthio essential for scaffold elaboration
Validates procurement for published route
Reported in J. Med. Chem. 2014; pathway-specific
HIV-1 RT bisphosphonate medicinal chemistry

Consistent High Purity from Multiple Suppliers

6-(Methylthio)nicotinonitrile is listed with a purity specification of ≥98% by at least two independent suppliers (Leyan: 98% ; Wanvibio: ≥98% ). In comparison, certain less common 6-substituted nicotinonitriles (e.g., 6-iodo or 6-trifluoromethyl analogs) are often available only at lower purities (95% or less) or through custom synthesis.

Supplier Purity
Data to verify
≥98% (multiple suppliers)
Reduces pre-use purification burden
Lot-specific; request COA for sensitive applications
Purity Supply chain Procurement

Key Application Scenarios


Late-Stage Functionalization via C–S Activation

The cobalt-catalyzed C–SMe bond activation demonstrated for heteroaryl thioethers positions 6-(methylthio)nicotinonitrile as a versatile entry point for late-stage diversification of drug-like scaffolds. Instead of using a halogen that commits early to a single cross-coupling partner, the methylthio group can be retained through multiple synthetic steps and then activated selectively for coupling, reducing the number of linear synthetic iterations.

2-Amino-6-substituted Nicotinonitrile Synthons for Inhibitors

The documented utility of a 6-(methylthio)nicotinonitrile-derived building block in the construction of HIV-1 reverse transcriptase inhibitors [1] validates its role in medicinal chemistry programs targeting nucleotide-binding enzymes. Researchers pursuing analogous pyrido[2,3-d]pyrimidine or purine-like inhibitors can directly adopt this published route, compressing development time.

Molten-Phase Continuous Flow Processing

With a melting point of 78 °C —significantly lower than 6-chloronicotinonitrile (115–119 °C) [2]—the compound is amenable to molten-phase chemistry at moderate temperatures, enabling continuous flow setups that avoid high-boiling solvents. This is particularly advantageous for telescoped multi-step syntheses where maintaining a homogeneous melt reduces solvent volume and energy consumption.

Agrochemical Intermediate with Tunable Properties

The combination of a strongly electron-donating methylthio group (σp⁺ = –0.60) [3] with an electron-withdrawing nitrile creates a push-pull system that can be exploited in the design of crop protection agents. Unlike 6-halonicotinonitriles, the –SMe group enhances lipophilicity (estimated ΔlogP ≈ +0.5 relative to –OMe), improving membrane permeability and soil mobility characteristics.

Application
Selection Property
Validation Focus
Late-stage diversification via C–S activation
Cobalt-catalyzed reactivity profile
Orthogonal coupling pathway vs. halides
HIV-1 RT inhibitor synthon assembly
Published synthetic route viability
Replication of modular protocol
Molten-phase continuous flow processing
Lower melting point vs. chloro analog
Solvent-reduced telescoped synthesis
Agrochemical intermediate design
Electron donor-acceptor push-pull system
Lipophilicity and membrane permeability assessment
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